

# Nebracetam fumarate IUPAC name and chemical structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Nebracetam fumarate*

Cat. No.: *B1234426*

[Get Quote](#)

## In-Depth Technical Guide to Nebracetam Fumarate

For Researchers, Scientists, and Drug Development Professionals

### Core Compound Information

Nebracetam, a member of the racetam family of nootropic compounds, has been investigated for its potential cognitive-enhancing effects. It primarily acts as an agonist at the M1 muscarinic acetylcholine receptor. This guide focuses on the fumarate salt of Nebracetam, providing key chemical and pharmacological information.

### IUPAC Name and Chemical Structure

The formal IUPAC name for **Nebracetam fumarate** is bis(4-(aminomethyl)-1-benzylpyrrolidin-2-one); (E)-but-2-enedioic acid[1].

Chemical Structure:

The structure of Nebracetam consists of a pyrrolidinone core, substituted with an aminomethyl group at the 4th position and a benzyl group at the 1st position. The fumarate salt is formed with fumaric acid.

The canonical SMILES representation of **Nebracetam fumarate** is:

C1C(CN(C1=O)CC2=CC=CC=C2)CN.C1C(CN(C1=O)CC2=CC=CC=C2)CN.C(=C/C(=O)O)\C(=O)O[1].

### Pharmacological Data

Nebracetam's primary mechanism of action is the activation of the M1 muscarinic acetylcholine receptor, a Gq-protein coupled receptor. This interaction initiates a downstream signaling cascade that is believed to underlie its nootropic effects.

## Quantitative Pharmacological Data

While extensive quantitative data for **Nebracetam fumarate** is limited in publicly accessible literature, the following table summarizes available information for Nebracetam and its salts. Researchers should note the specific form of the compound used in their experimental design.

| Parameter                       | Value              | Compound Form | Assay Type           | Cell Line/System | Reference           |
|---------------------------------|--------------------|---------------|----------------------|------------------|---------------------|
| Functional Potency              |                    |               |                      |                  |                     |
| EC50 (Elevating $[Ca^{2+}]_i$ ) | 1.59 mM            | Hydrochloride | Calcium Mobilization | Not Specified    | <a href="#">[2]</a> |
| Receptor Binding Affinity       |                    |               |                      |                  |                     |
| Ki / Kd                         | Data Not Available | -             | -                    | -                | -                   |

## Signaling Pathway

Activation of the M1 muscarinic acetylcholine receptor by Nebracetam initiates a well-defined signaling cascade. The diagram below illustrates the key steps in this pathway, from receptor binding to the activation of downstream effectors.



[Click to download full resolution via product page](#)

Caption: M1 Muscarinic Receptor Signaling Pathway.

## Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of **Nebracetam fumarate** and other M1 receptor agonists.

### In Vitro Calcium Mobilization Assay

This protocol is a generalized procedure for measuring intracellular calcium mobilization following M1 receptor activation.

**Objective:** To determine the potency (EC50) of **Nebracetam fumarate** in inducing intracellular calcium release in a cell line expressing the M1 muscarinic receptor.

#### Materials:

- CHO-K1 or HEK293 cells stably expressing the human M1 muscarinic receptor.

- Cell culture medium (e.g., DMEM/F12) with 10% FBS and appropriate selection antibiotics.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Pluronic F-127.
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
- **Nebracetam fumarate** stock solution (in DMSO or water).
- Acetylcholine (as a reference agonist).
- 96-well or 384-well black-walled, clear-bottom microplates.
- Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

#### Procedure:

- Cell Plating: Seed the M1-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Dye Loading:
  - Prepare a dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in HBSS with HEPES.
  - Aspirate the cell culture medium from the wells and wash once with HBSS.
  - Add the dye loading solution to each well and incubate for 1 hour at 37°C.
- Compound Preparation:
  - Prepare a dilution series of **Nebracetam fumarate** and the reference agonist (acetylcholine) in HBSS with HEPES.
- Fluorescence Measurement:
  - Place the cell plate and the compound plate into the fluorescence plate reader.
  - Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

- Establish a stable baseline fluorescence reading for each well.
- Program the instrument to inject the compound dilutions into the corresponding wells and immediately begin recording the fluorescence signal over time.
- Data Analysis:
  - The change in fluorescence intensity reflects the change in intracellular calcium concentration.
  - Determine the peak fluorescence response for each concentration of the test compound.
  - Plot the response as a function of the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

## In Vivo Microdialysis for Acetylcholine Release

This protocol provides a framework for measuring the effect of **Nebracetam fumarate** on extracellular acetylcholine levels in the brain of a living animal.

**Objective:** To assess the in vivo effect of systemically administered **Nebracetam fumarate** on acetylcholine release in a specific brain region (e.g., prefrontal cortex, hippocampus).

### Materials:

- Male Wistar rats (or other suitable animal model).
- Stereotaxic apparatus.
- Microdialysis probes.
- Surgical instruments.
- Anesthesia (e.g., isoflurane).
- Ringer's solution (perfusion fluid), optionally containing an acetylcholinesterase inhibitor like neostigmine.
- **Nebracetam fumarate** solution for administration (e.g., oral gavage, intraperitoneal injection).
- High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).

- Fraction collector.

Procedure:

- Surgical Implantation of Microdialysis Probe:
  - Anesthetize the animal and place it in the stereotaxic apparatus.
  - Surgically expose the skull and drill a small hole at the coordinates corresponding to the target brain region.
  - Slowly lower the microdialysis probe into the brain to the desired depth.
  - Secure the probe to the skull with dental cement.
  - Allow the animal to recover from surgery for at least 24 hours.
- Microdialysis Experiment:
  - On the day of the experiment, connect the microdialysis probe to a syringe pump and perfuse with Ringer's solution at a low flow rate (e.g., 1-2  $\mu$ L/min).
  - Allow the system to equilibrate and collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials in a fraction collector.
  - Administer **Nebracetam fumarate** or vehicle to the animal.
  - Continue collecting dialysate samples for several hours post-administration.
- Sample Analysis:
  - Analyze the collected dialysate samples for acetylcholine content using HPLC-ECD.
  - Separate acetylcholine from other components on a reverse-phase column.
  - Detect and quantify acetylcholine using the electrochemical detector.
- Data Analysis:
  - Calculate the concentration of acetylcholine in each dialysate sample.

- Express the post-treatment acetylcholine levels as a percentage of the average baseline level.
- Compare the time course of acetylcholine release between the Nebracetam-treated and vehicle-treated groups.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Increase of acetylcholine release by nebracetam in dog cardiac sympathetic ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biased M1-muscarinic-receptor-mutant mice inform the design of next-generation drugs - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Nebracetam fumarate IUPAC name and chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1234426#nebracetam-fumarate-iupac-name-and-chemical-structure\]](https://www.benchchem.com/product/b1234426#nebracetam-fumarate-iupac-name-and-chemical-structure)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)